molecular formula C6H11ClN4O B1194364 Girolline

Girolline

Cat. No. B1194364
M. Wt: 190.63 g/mol
InChI Key: YILCGOCHVFQMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Girolline is a natural product found in Cymbastela cantharella with data available.

Scientific Research Applications

Antimalarial Properties

  • Girolline's Antimalarial Activity : A study by Benoit‐Vical et al. (2008) explored girolline's antimalarial properties. They found that girolline shows significant activity against Plasmodium falciparum strains, with IC50 values ranging from 77 to 215 nM. The compound was active in vivo at a dose of 1 mg/kg/d, and showed a synergistic effect with chloroquine. Its mechanism of action targets the synthesis of proteins by the parasite, marking it as a potential lead structure for antimalarial drug research (Benoit‐Vical et al., 2008).

Anti-Tumor Properties

  • Effect on Tumor Cells : Tsukamoto et al. (2004) found that girolline induces G2/M cell cycle arrest in tumor cell lines and causes the accumulation of polyubiquitinated p53, a protein associated with tumor suppression. This effect is specific for p53 and suggests a potential application of girolline in cancer therapy (Tsukamoto et al., 2004).

Anti-Inflammatory Properties

  • Inhibition of TLR Signaling : Research by Fung et al. (2014) identified girolline as an inhibitor of Toll-like receptors (TLRs) signaling pathways. It reduces cytokine production in human peripheral blood mononuclear cells and macrophages. Girolline acts by inhibiting protein synthesis at the elongation step, positioning it as a potential anti-inflammatory agent (Fung et al., 2014).

Cell Cycle Progression Impact

  • Impact on Cell-Cycle Progression : A study by Diop et al. (2007) showed that girolline interferes with cell-cycle progression, particularly inducing arrest at the G2 stage. This finding is significant for understanding girolline’s cytotoxic activity and its potential application in medical treatments (Diop et al., 2007).

Analogs of Girolline

  • Synthesis of Analogs : Schiavi et al. (2002) and Nay et al. (2004) have worked on synthesizing analogs of girolline. Their studies involve creating aminothiazole analogues, assessing their structure–activity relationship, and evaluating their biological activity, particularly in terms of cytotoxicity and potential anti-HIV activity. These works contribute to understanding girolline's potential as a natural antitumor agent and developing new therapeutic agents (Schiavi et al., 2002); (Nay et al., 2004).

properties

IUPAC Name

3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILCGOCHVFQMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)C(C(CN)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869538
Record name 3-Amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Girolline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Girolline
Reactant of Route 2
Girolline
Reactant of Route 3
Girolline
Reactant of Route 4
Girolline
Reactant of Route 5
Girolline
Reactant of Route 6
Reactant of Route 6
Girolline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.